molecular formula C20H17N3OS B2406739 N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]thiophene-2-carboxamide CAS No. 874613-69-1

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]thiophene-2-carboxamide

Cat. No.: B2406739
CAS No.: 874613-69-1
M. Wt: 347.44
InChI Key: GNCJHPAMBMBVCO-UHFFFAOYSA-N
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Description

“N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]thiophene-2-carboxamide” is a compound that belongs to the class of benzimidazole derivatives . Benzimidazole derivatives are of particular interest due to their diverse biological activity and clinical applications . They are present in various antiparasitic, fungicidal, anthelmintic, and anti-inflammatory drugs .


Synthesis Analysis

The synthesis of benzimidazole derivatives involves 1-(1H-benzimidazol-2-yl)-2-bromoethanone, 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine, and N-benzyli­dene-4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine as reactive intermediates . The synthesized compounds were characterized by spectral data .


Molecular Structure Analysis

The IR spectrum of the compound showed absorption bands at 3223 (N–H), 3062 (C–H arom), 1579 (C=Carom), 1225 (N=C), and 642 cm–1 (C–S) . The 1H NMR spectrum showed a singlet at 4.25 s (2H, CH 2), a multiplet in the range of δ 7.23–7.84 ppm for nine aromatic protons, and a singlet at δ 12.98 ppm for the NH proton .


Chemical Reactions Analysis

The compound is part of a series of new benzamidine derivatives synthesized in good yields . The reaction intermediates involved in the synthesis were characterized by spectral data .


Physical and Chemical Properties Analysis

The compound is characterized by its IR and NMR spectra . The IR spectrum showed absorption bands at 3223 (N–H), 3062 (C–H arom), 1579 (C=Carom), 1225 (N=C), and 642 cm–1 (C–S) . The 1H NMR spectrum showed a singlet at 4.25 s (2H, CH 2), a multiplet in the range of δ 7.23–7.84 ppm for nine aromatic protons, and a singlet at δ 12.98 ppm for the NH proton .

Scientific Research Applications

Antimicrobial and Antioxidant Activities

N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide, a similar compound to the one , has been synthesized and shown to exhibit promising antimicrobial and antioxidant activities. These activities were observed against various microorganisms, with minimal inhibitory concentration (MIC) values of 250–750 µg/ml. The compounds also demonstrated significant radical scavenging and ferrous ion chelating activity (Sindhe et al., 2016).

Heterocyclic Synthesis

Another related study focused on the synthesis of heterocyclic compounds using thiophene derivatives. Thiophenylhydrazonoacetates were synthesized and investigated for their reactivity toward various nitrogen nucleophiles, leading to the formation of various heterocyclic compounds (Mohareb et al., 2004).

Photo-Physical Characteristics

The photo-physical properties of compounds similar to N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]thiophene-2-carboxamide have been studied. Novel compounds were synthesized and their absorption-emission properties were investigated, revealing significant excited state intra-molecular proton transfer pathway characteristics (Padalkar et al., 2011).

Anticancer Evaluation

A study synthesized and evaluated the anticancer potential of benzimidazole derivatives. These compounds, including variants of benzimidazole, were tested against various cancer cell lines, with some showing promising activity against breast cancer cells (Salahuddin et al., 2014).

Properties

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c24-20(18-11-6-12-25-18)23-17(13-14-7-2-1-3-8-14)19-21-15-9-4-5-10-16(15)22-19/h1-12,17H,13H2,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCJHPAMBMBVCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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